molecular formula C7H7ClN2 B3058474 5-Chloro-2-cyclopropylpyrimidine CAS No. 89622-78-6

5-Chloro-2-cyclopropylpyrimidine

Cat. No.: B3058474
CAS No.: 89622-78-6
M. Wt: 154.6 g/mol
InChI Key: JGUZFQHDYVXHGB-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclopropylpyrimidine is a versatile chemical scaffold of significant interest in medicinal and agrochemical research. Its structure is closely related to patented herbicidal agents such as aminocyclopyrachlor, which function as synthetic auxins and are used for the control of broadleaf weeds and woody plants . In pharmaceutical research, the cyclopropylpyrimidine core is a recognized pharmacophore. Scientific literature highlights analogous structures as key intermediates in the design and synthesis of novel Lysine Specific Demethylase 1 (LSD1) inhibitors . LSD1 is a validated target in oncology, and inhibitors are being investigated for the treatment of various cancers, including acute myeloid leukemia, and prostate, breast, and lung cancers . The chlorine and cyclopropyl substituents on the pyrimidine ring offer distinct reactivity and steric properties, making this compound a valuable building block for further chemical elaboration through cross-coupling, nucleophilic substitution, and other synthetic transformations. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUZFQHDYVXHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607237
Record name 5-Chloro-2-cyclopropylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89622-78-6
Record name 5-Chloro-2-cyclopropylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Fundamental Chemical Reactivity and Transformation Mechanisms of 5 Chloro 2 Cyclopropylpyrimidine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for its functionalization. wikipedia.orguci.edu

Mechanistic Pathways (e.g., SNAr, SN2)

The primary mechanism for nucleophilic substitution on the 5-Chloro-2-cyclopropylpyrimidine ring is the SNAr (addition-elimination) pathway . wikipedia.org This process involves two main steps:

Addition: A nucleophile attacks an electron-deficient carbon atom of the pyrimidine ring. In the case of this compound, the positions ortho and para to the ring nitrogens are the most electrophilic. youtube.com The attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized, with significant density residing on the electronegative nitrogen atoms, which helps to stabilize it.

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is the chloride ion.

The rate-determining step of the SNAr reaction is typically the initial attack by the nucleophile and the formation of the Meisenheimer complex. wikipedia.org Unlike aliphatic SN2 reactions, the bond to the leaving group is not broken in the rate-determining step. Consequently, the leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, reflecting the ability of the substituent to stabilize the transition state through inductive electron withdrawal rather than its stability as a free anion. wikipedia.org

An SN2 mechanism is not favored for substitution directly on the aromatic ring due to the steric hindrance of the ring itself, which prevents the required backside attack. wikipedia.org

Influence of Substituent Effects on Reactivity

The reactivity and regioselectivity of nucleophilic attack on this compound are governed by the electronic effects of its substituents.

Pyrimidine Nitrogens: The two nitrogen atoms are the most powerful activating groups, strongly withdrawing electron density from the ring by induction and making the carbon atoms (particularly at positions 2, 4, and 6) electrophilic. youtube.comstackexchange.com

Cyclopropyl (B3062369) Group (C2): The cyclopropyl group at the 2-position, situated between the two nitrogen atoms, can exhibit a mild electron-donating character due to the "p-character" of its C-C bonds. This can slightly modulate the electrophilicity of the ring carbons. Its primary influence, however, is often steric, potentially hindering the approach of nucleophiles to the adjacent nitrogen atoms or the C2 position itself.

In related systems like 2,4-dichloropyrimidines, nucleophilic attack typically occurs preferentially at the C4 position. wuxiapptec.comnih.gov For this compound, the most likely site for substitution is the displacement of the chloride at C5, driven by a suitable nucleophile under conditions that overcome the lower intrinsic reactivity of the C5 position. The introduction of activating groups, such as a nitroso group, onto the pyrimidine ring can significantly enhance the rate of nucleophilic substitution of a chloro substituent. thieme-connect.com

NucleophileReagent ExampleProduct TypeReaction Conditions
AminesR₂NH (e.g., Morpholine)5-Amino-2-cyclopropylpyrimidineHeating, often with a base
AlkoxidesRONa (e.g., Sodium methoxide)5-Alkoxy-2-cyclopropylpyrimidineTypically in the corresponding alcohol
ThiolatesRSNa (e.g., Sodium thiophenoxide)5-Thioether-2-cyclopropylpyrimidineOften in a polar aprotic solvent

Electrophilic Reactions and Ring Opening Processes of the Cyclopropyl Moiety

The cyclopropyl group, while being a saturated ring, possesses unique reactivity due to significant ring strain, making it susceptible to reactions with electrophiles. askfilo.comutexas.edu

Mechanisms of Cyclopropane (B1198618) Ring Strain Release and Reactivity

The reactivity of the cyclopropane ring is a direct consequence of its strained geometry. The internal C-C-C bond angles are forced to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. utexas.edulibretexts.org This deviation results in two main types of strain:

Angle Strain: Caused by the compression of the bond angles from the ideal tetrahedral angle. utexas.edu

Torsional Strain: Arises from the eclipsed conformation of the hydrogen atoms on adjacent carbon atoms. utexas.edu

This accumulated ring strain, estimated to be around 28 kcal/mol for the parent cyclopropane, weakens the C-C bonds and gives them a higher p-character, making the cyclopropane ring behave somewhat like an alkene. utexas.edu Consequently, cyclopropane can undergo ring-opening reactions that relieve this strain, providing a strong thermodynamic driving force for such transformations. askfilo.comwikipedia.org

Transformations Involving Electrophilic Attack on the Cyclopropyl Group

Electrophilic attack on a cyclopropane ring typically proceeds via a corner-protonated or edge-protonated transition state, leading to the cleavage of a C-C bond and the formation of a carbocationic intermediate. This intermediate can then be trapped by a nucleophile to yield a 1,3-disubstituted propane (B168953) derivative.

The general mechanism can be depicted as:

Electrophilic Attack: An electrophile attacks the C-C bond of the cyclopropyl ring, leading to bond cleavage and formation of a carbocation.

Nucleophilic Trapping: A nucleophile present in the reaction medium attacks the carbocation, resulting in the final ring-opened product.

For example, reaction with a hydrohalic acid (HX) could lead to a 1,3-dihalopropane derivative, although the specific outcome would depend on the reaction conditions and the relative stability of the potential carbocationic intermediates. The presence of the pyrimidine ring could direct the regioselectivity of this process. researchgate.net

Catalytic Transformations and Cross-Coupling Methodologies

The chlorine atom at the C5 position of this compound is a valuable handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are particularly prominent. The Suzuki-Miyaura coupling , which couples an organoboron reagent (like a boronic acid or ester) with an organic halide, is a widely used method for forming C-C bonds. mdpi.comlookchem.com For a substrate like this compound, a Suzuki reaction would replace the C5-chloro substituent with an aryl, heteroaryl, or vinyl group. A typical catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond. This is often the rate-limiting step for aryl chlorides. acs.org

Transmetalation: The organic group is transferred from the boron reagent to the palladium center.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for forming C-N bonds, coupling an amine with an aryl halide. rsc.orgwikipedia.org This would allow for the synthesis of 5-amino-2-cyclopropylpyrimidine derivatives. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency and yield in these transformations. acs.orgmit.eduacs.org While reactions at the 2- and 4-positions of the pyrimidine ring are common, the C5 position can also be functionalized under appropriate conditions. nih.gov

Coupling ReactionCoupling PartnerCatalyst/Ligand System (Examples)Product
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Pd(OAc)₂/SPhos5-Aryl-2-cyclopropylpyrimidine
Buchwald-HartwigPrimary/Secondary Amine (R₂NH)Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP5-(Dialkylamino)-2-cyclopropylpyrimidine
SonogashiraTerminal Alkyne (RC≡CH)PdCl₂(PPh₃)₂/CuI5-Alkynyl-2-cyclopropylpyrimidine
HeckAlkene (CH₂=CHR)Pd(OAc)₂/P(o-tol)₃5-Alkenyl-2-cyclopropylpyrimidine

Mechanistic Aspects of Metal-Catalyzed Cross-Couplings on Pyrimidine Halides

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and their application to pyrimidine halides has been extensively studied. wikipedia.orgwiley-vch.de The reactivity of halopyrimidines in these transformations is significantly influenced by the position of the halogen and the nature of the substituents on the pyrimidine ring.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, typically involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwiley-vch.de

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the pyrimidine halide to a low-valent metal complex, typically a Pd(0) species. This step involves the cleavage of the carbon-halogen bond and the formation of a new organometallic complex. The reactivity of the C-X bond is crucial, with the order of reactivity generally being I > Br > Cl. For this compound, the C5-Cl bond is the site of this initial activation. The electron-deficient nature of the pyrimidine ring facilitates this step. wikipedia.org

Transmetalation: Following oxidative addition, a transmetalation step occurs where the organic group from an organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium center, displacing the halide. This step forms a diorganopalladium(II) complex.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic fragments on the palladium center couple and are eliminated as the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Several factors can influence the efficiency and outcome of these cross-coupling reactions on pyrimidine halides:

Catalyst System: The choice of metal catalyst and ligands is critical. Palladium complexes are widely used due to their high efficiency and functional group tolerance. wikipedia.orgresearchgate.net Ligands, such as phosphines, play a crucial role in stabilizing the metal center and modulating its reactivity. wiley-vch.de Ligand-free conditions have also been developed for certain cross-coupling reactions of halopyrimidines. rsc.org

Reaction Conditions: Parameters such as solvent, temperature, and the choice of base can significantly impact the reaction rate and yield. For instance, aqueous media have been successfully employed for Suzuki-Miyaura cross-coupling reactions of heteroaryl bromides. researchgate.net

Substituent Effects: The electronic properties of substituents on the pyrimidine ring influence its reactivity. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes the 2-, 4-, and 6-positions electron-deficient and susceptible to nucleophilic attack, while the 5-position is less so. wikipedia.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Halogenated Pyrimidines

Reaction TypeCatalyst/ReagentsSubstrateProductYieldReference
Suzuki-MiyauraPd(OAc)2, P(o-tolyl)3, K2CO35-Bromopyrimidine5-ArylpyrimidineGood to Excellent researchgate.net
Sonogashira[PdCl(C3H5)]2, tetraphosphine5-Halopyrimidine5-AlkynylpyrimidineGood researchgate.netnih.gov
StillePd/C, CsFAryl HalideBiarylHigh wiley-vch.dersc.org
Cobalt-CatalyzedCoBr2, Zn dust2-Chloropyrimidine2-ArylpyrimidineSatisfactory to High nih.gov

This table is for illustrative purposes and may not represent reactions of this compound directly but demonstrates the general reactivity of the halopyrimidine scaffold.

Oxidation and Reduction Reactions of Pyrimidine Derivatives

The pyrimidine ring can undergo both oxidation and reduction reactions, which are fundamental to its role in various biological processes and synthetic transformations. umich.edu

Oxidation:

The oxidation of pyrimidines can be challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic attack. wikipedia.org However, under specific conditions, oxidation can occur. For instance, N-oxidation can be achieved using peracids, typically at one of the ring nitrogen atoms. wikipedia.org

Oxidation can also target substituents on the pyrimidine ring. For example, alkyl-substituted pyrimidines can be oxidized to the corresponding carboxylic acids using strong oxidizing agents like potassium permanganate. researchgate.net In biological systems, enzymes such as dihydroorotate (B8406146) dehydrogenase catalyze the oxidation of a dihydroorotate to an orotate, introducing a double bond into the pyrimidine ring. umich.edu

Reduction:

In contrast to oxidation, the reduction of the pyrimidine ring is more readily achieved due to its electron-deficient character. researchgate.net Catalytic hydrogenation using metal catalysts like platinum, palladium, rhodium, or nickel is a common method for reducing the pyrimidine ring to its di- or tetrahydro derivatives. wikipedia.orgumich.edu The reaction proceeds via a surface-catalyzed mechanism involving oxidative addition, hydrogenolysis, or heterolytic cleavage. umich.edu

Borohydride reagents can also be used to reduce pyrimidines, yielding tetrahydropyrimidine (B8763341) derivatives. researchgate.net In biological systems, dihydropyrimidine (B8664642) dehydrogenases catalyze the reduction of uracil (B121893) and thymine. umich.edu

One-electron redox potentials of pyrimidine derivatives have been studied, providing insight into their behavior in electron transfer reactions. acs.org These studies are crucial for understanding the mechanisms of radiation damage to DNA, where pyrimidine bases are key components. nih.gov

Table 2: Common Oxidation and Reduction Reactions of Pyrimidine Derivatives

Reaction TypeReagentsProductReference
N-OxidationPeracidsPyrimidine N-oxide wikipedia.org
Side-chain OxidationKMnO4Pyrimidine carboxylic acid researchgate.net
Catalytic HydrogenationH2, Pt/Pd/Rh/NiDihydropyrimidine/Tetrahydropyrimidine wikipedia.orgumich.edu
Borohydride ReductionNaBH4Tetrahydropyrimidine researchgate.net

This table provides a general overview of reactions on the pyrimidine core and may not be specific to this compound.

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to reveal the structure of a molecule. slideshare.netmdpi.com By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a detailed map of the molecule can be constructed.

One-dimensional NMR spectra are fundamental for the initial verification of the core structure of 5-Chloro-2-cyclopropylpyrimidine. The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The pyrimidine (B1678525) ring protons, being in an electron-deficient aromatic system, would typically appear at a lower field (higher ppm value). chemicalbook.com The protons of the cyclopropyl (B3062369) group, being part of a strained aliphatic ring, would resonate at a much higher field. chemicalbook.com The integration of these signals, which corresponds to the number of protons, should align with the expected structure.

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon skeleton. Each unique carbon atom in this compound will produce a separate signal. The chemical shifts of the carbon atoms in the pyrimidine ring will be influenced by the electronegative nitrogen atoms and the chlorine substituent. chemicalbook.com The carbons of the cyclopropyl group will have characteristic upfield shifts. chemicalbook.com The presence of the correct number of signals in both ¹H and ¹³C NMR spectra, with appropriate chemical shifts, provides strong evidence for the compound's core structure. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on established principles of NMR spectroscopy and comparison with similar structures. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrimidine H-4, H-6 ~8.5 -
Cyclopropyl CH ~2.0-2.5 ~15-20
Cyclopropyl CH₂ ~1.0-1.5 ~5-10
Pyrimidine C-2 - ~170
Pyrimidine C-4, C-6 - ~158
Pyrimidine C-5 - ~120

While 1D NMR provides information about the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. slideshare.net Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton couplings, allowing for the tracing of spin systems within the molecule. For this compound, a COSY spectrum would show correlations between the methine and methylene (B1212753) protons of the cyclopropyl ring, confirming its integrity.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is even more powerful, as it shows correlations between protons and carbons that are two or three bonds away. This is critical for confirming the connection between the cyclopropyl group and the pyrimidine ring, as it would reveal a correlation between the cyclopropyl methine proton and the C-2 carbon of the pyrimidine ring.

In modern structural analysis, computational methods are often used to predict NMR chemical shifts. These predictions, based on theoretical models of the molecule's electronic structure, can be compared with experimental data to increase confidence in the structural assignment. hyphadiscovery.com Discrepancies between predicted and observed shifts can sometimes indicate unexpected structural features or conformational effects. For this compound, predicted shifts can help to resolve any ambiguities in the assignment of the pyrimidine ring protons and carbons.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. slideshare.net It is used to determine the molecular weight of a compound with high accuracy and to gain structural information through the analysis of fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental composition. For this compound (C₇H₇ClN₂), the expected exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong confirmation of the molecular formula.

Table 2: Theoretical Exact Mass of this compound

Molecular Formula Isotope Theoretical Exact Mass (Da)
C₇H₇³⁵ClN₂ ³⁵Cl 154.030

The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) and its subsequent fragmentation by collision with an inert gas. nih.gov The resulting fragment ions (daughter ions) are then analyzed to provide information about the structure of the parent ion. researchgate.netlcms.cz The fragmentation pattern of this compound would be expected to show characteristic losses. For example, the loss of the cyclopropyl group or the chlorine atom would result in prominent fragment ions. The fragmentation of the pyrimidine ring itself could also produce a series of diagnostic ions. By carefully analyzing these fragmentation pathways, the connectivity of the molecule can be further corroborated. mdpi.com

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including atomic coordinates, bond lengths, bond angles, and details of molecular packing. The technique relies on the diffraction of an X-ray beam by the ordered atomic planes within a single crystal. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional model of the electron density, from which the molecular structure can be deduced.

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in surveyed crystallographic databases, the principles of this technique are universally applicable and have been extensively used to characterize a vast array of pyrimidine derivatives. Such studies are crucial for unambiguously confirming molecular structures, especially in cases of complex stereochemistry or where multiple isomers are possible.

Single crystal X-ray diffraction is the most reliable method for determining the absolute configuration of chiral molecules. nih.gov A molecule is chiral if it is non-superimposable on its mirror image, and these two mirror images are known as enantiomers. While this compound itself is not chiral, the introduction of a stereocenter, for example by substitution, would necessitate the determination of its absolute configuration.

The technique for determining absolute configuration, often referred to as anomalous dispersion, relies on the fact that when X-rays have an energy close to an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This phase shift, known as anomalous scattering, is sensitive to the handedness of the crystal structure. By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would be equal in the absence of anomalous scattering, the absolute configuration of the molecule can be established.

In a hypothetical scenario where a chiral derivative of this compound is synthesized, obtaining a single crystal of one enantiomer would allow for its absolute configuration to be determined unequivocally using this method. This is of critical importance in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly.

To illustrate the type of data obtained from such an analysis, the crystallographic data for two polymorphic forms of a related substituted pyrimidine, 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine, are presented below. gre.ac.uk

Table 1: Illustrative Crystallographic Data for Polymorphs of 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine gre.ac.uk
ParameterPolymorph (I)Polymorph (II)
FormulaC10H7Cl3N4 · CH3OHC10H7Cl3N4
Space GroupP-1P2(1)/c
a (Å)6.4870(10)12.000(2)
b (Å)9.216(2)7.518(2)
c (Å)12.016(2)13.450(3)
α (°)75.78(3)90
β (°)89.95(3)97.87(3)
γ (°)83.45(3)90
Volume (ų)691.5(2)1202.0(5)
Z24

The conformation of a molecule, which describes the spatial arrangement of its atoms, can vary between the solid, solution, and gaseous states due to the influence of intermolecular forces and the surrounding environment. X-ray crystallography provides a snapshot of the molecular conformation in the highly ordered environment of a crystal lattice. This solid-state conformation is influenced by crystal packing forces, which aim to achieve the most efficient packing of molecules, and can sometimes trap a higher energy conformation that is not the most stable one in solution.

For this compound, a key conformational feature would be the orientation of the cyclopropyl group relative to the pyrimidine ring. The rotation around the C-C bond connecting these two rings would be a point of interest. In the solid state, this conformation would be fixed and could be precisely determined from the crystallographic data. This information is valuable for understanding how the molecule interacts with its neighbors in the crystal lattice through intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.

Studies on other pyrimidine derivatives have shown that different conformations can be observed in different polymorphic forms of the same compound. mdpi.com Polymorphism, the ability of a substance to exist in more than one crystal structure, can have significant implications for the physical properties of a compound, including its solubility and bioavailability. A detailed conformational analysis in the solid state is therefore crucial for a comprehensive understanding of a molecule's properties.

The analysis of the crystal packing can reveal supramolecular synthons, which are recurring patterns of intermolecular interactions. For a molecule like this compound, potential interactions could involve the nitrogen atoms of the pyrimidine ring acting as hydrogen bond acceptors and the chlorine atom participating in halogen bonding. Understanding these interactions is fundamental for crystal engineering and the design of new materials with desired properties.

Computational Chemistry and Cheminformatics in the Study of 5 Chloro 2 Cyclopropylpyrimidine

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, based on the principles of quantum mechanics, are used to calculate the electronic structure and properties of molecules. wikipedia.org These methods, such as Density Functional Theory (DFT), provide a foundational understanding of a molecule's behavior. researchgate.netchemrxiv.org

Molecular orbital (MO) analysis, including the study of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. The energy gap between HOMO and LUMO can indicate the molecule's stability. chemrxiv.org Similarly, calculating the distribution of electron charges across a molecule helps in predicting sites susceptible to electrophilic or nucleophilic attack.

A review of publicly available scientific literature did not yield specific studies conducting molecular orbital analysis or charge distribution calculations for 5-Chloro-2-cyclopropylpyrimidine.

Computational methods can be employed to model chemical reactions, predict the most likely pathways, and characterize the high-energy transition states that govern reaction rates. mdpi.com This predictive capability is invaluable for understanding reaction mechanisms and designing new synthetic routes. mdpi.com

There are no specific research findings in the searched literature concerning the prediction of reaction pathways or transition states for this compound.

Molecular Modeling of Ligand-Target Interactions

Molecular modeling encompasses a range of techniques used to simulate how a molecule (a ligand) might interact with a biological target, such as a protein or enzyme. These simulations are fundamental in fields like drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used to screen virtual libraries of compounds to identify potential drug candidates by estimating their binding affinity and mode of interaction within the binding site. nih.gov

Specific molecular docking studies for this compound against any biological target have not been reported in the available literature.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. By simulating the movements of atoms and molecules, MD can be used to explore the different conformations a ligand can adopt and to assess the stability of a ligand-protein complex. nih.gov

No dedicated molecular dynamics simulation studies for this compound, either in isolation or in complex with a target, were found in the reviewed scientific literature.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are cheminformatics approaches that relate the chemical structure of compounds to their biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the physicochemical properties of a group of molecules with their biological activities. nih.gov These models are used to predict the activity of new, untested compounds. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to exert a specific biological effect. nih.govyoutube.com This "pharmacophore" can then be used to screen databases for new potential active compounds. nih.gov

Based on a comprehensive search of scientific databases, no QSAR or pharmacophore modeling studies that specifically include this compound have been published.

Development of QSAR Models for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, a QSAR study would involve compiling a dataset of derivatives with known biological activities (e.g., inhibitory concentrations like IC₅₀). tandfonline.com The IC₅₀ values are typically converted to their logarithmic form (pIC₅₀) for the analysis. tandfonline.com

The process begins with the calculation of various molecular descriptors for each analogue. These descriptors quantify different aspects of the molecule's physicochemical properties, such as electronic, steric, and hydrophobic characteristics. Using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN), a mathematical model is built that correlates these descriptors with the observed biological activity. nih.govnih.govmui.ac.ir

The robustness and predictive power of the generated QSAR models are evaluated using several statistical parameters. nih.govnih.gov The coefficient of determination (R²) indicates the goodness of fit, while the cross-validation coefficient (Q²) assesses the model's predictive ability. nih.govmui.ac.ir A robust QSAR model can then be used to predict the biological activity of newly designed or untested analogues of this compound, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov For instance, studies on other pyrimidine (B1678525) derivatives have shown that non-linear methods like ANN can sometimes provide more powerful predictive models compared to linear methods like MLR. nih.govmui.ac.ir

Table 1: Example of Statistical Validation for a Hypothetical QSAR Model of this compound Analogues

Model TypeDescriptorsR² (Training Set)Q² (Cross-Validation)RMSE (Root Mean Square Error)
MLR50.8890.6500.312
ANN50.9980.9150.089

This table illustrates typical statistical parameters used to validate QSAR models, based on findings from studies on other pyrimidine derivatives. nih.govtandfonline.com

Pharmacophore Generation for Ligand Design

Pharmacophore modeling is a crucial technique in ligand-based drug design. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov For this compound and its derivatives, a pharmacophore model would be generated by aligning a set of known active compounds and identifying their common chemical features. nih.gov

These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings. nih.govnih.gov Software like LigandScout or Discovery Studio can be used to automatically generate these models from a set of ligands or a ligand-bound protein structure. nih.gov The resulting pharmacophore hypothesis serves as a 3D query for screening large chemical databases to identify new molecules that match the required feature arrangement. dovepress.com This approach is highly effective for scaffold hopping, where the goal is to find new chemical skeletons that retain the key interaction points of the original ligands. nih.gov

By understanding the key pharmacophoric features of active this compound analogues, medicinal chemists can rationally design new molecules with improved potency and selectivity. nih.gov The model helps in prioritizing which modifications to the core structure are most likely to enhance biological activity.

Table 2: Hypothetical Pharmacophoric Features for a Class of this compound-Based Inhibitors

Pharmacophoric FeatureDescriptionPotential Role in Binding
Hydrogen Bond Acceptor (HBA)The nitrogen atoms in the pyrimidine ring.Forming hydrogen bonds with amino acid residues in the target's active site.
Hydrophobic Region (H)The cyclopropyl (B3062369) group.Engaging in hydrophobic interactions within a binding pocket.
Halogen Bond DonorThe chlorine atom at position 5.Forming a halogen bond with a Lewis basic site on the receptor.
Aromatic RingThe pyrimidine ring itself.Participating in π-π stacking or other aromatic interactions.

Virtual Screening and Library Design

Virtual screening and library design are powerful computational strategies to identify and develop new bioactive compounds from vast chemical spaces.

In Silico Screening of Chemical Libraries for Novel Analogues

In silico screening, or virtual screening, involves the computational filtering of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. ijfmr.com This process can be performed using either ligand-based or structure-based methods. For this compound, a ligand-based screen could use a pharmacophore model developed from its active analogues. nih.gov A structure-based screen would involve docking compounds from a library into the 3D structure of the target protein. nih.govresearchgate.net

Chemical libraries, such as those from ChemDiv, can contain millions of compounds. chemdiv.com Virtual screening rapidly narrows down this vast number to a manageable subset of 'hits' that have a high probability of being active. ijfmr.comchemdiv.com These hits are then prioritized for experimental testing. This approach significantly accelerates the discovery of novel analogues by focusing laboratory efforts on the most promising candidates. ijfmr.com Studies on other pyrimidine derivatives have successfully used virtual screening to identify potent inhibitors for various targets, including protein kinases and enzymes involved in cancer. ijfmr.comnih.gov

The effectiveness of a virtual screening campaign is often judged by its ability to enrich the hit list with genuinely active compounds. nih.gov The identified hits, which may possess entirely new chemical scaffolds, can serve as starting points for new drug discovery projects.

Table 3: Illustrative Results from a Hypothetical Virtual Screening for Analogues

Compound IDDocking Score (kcal/mol)Pharmacophore Fit ScorePredicted Activity
Hit-001-9.895.2High
Hit-002-9.591.5High
Hit-003-9.188.7Medium
Decoy-001-5.235.1Low

This table provides a simplified example of how virtual screening results are ranked. High negative docking scores and high pharmacophore fit scores suggest a higher likelihood of biological activity. nih.govnih.gov

De Novo Design Strategies for Pyrimidine Derivatives

De novo design is a computational strategy for creating entirely new molecules with desired properties. nih.gov Instead of screening existing compounds, de novo design algorithms build novel chemical structures from scratch or by modifying an existing scaffold like this compound. nih.gov These methods utilize knowledge of the target's binding site to piece together fragments or atoms in a way that optimizes their interaction with the receptor. nih.gov

The synthesis of pyrimidines de novo in biological systems starts from simple precursors like aspartate and carbamoyl-phosphate. wikipedia.orgmicrobenotes.com Similarly, computational de novo design can build complex pyrimidine derivatives by combining smaller chemical fragments. The goal is to design molecules with high binding affinity, selectivity, and favorable drug-like properties. nih.govnih.gov This approach allows for the exploration of novel chemical space that may not be represented in existing compound libraries. nih.gov

For pyrimidine derivatives, de novo design can be used to generate analogues that overcome drug resistance or have improved pharmacokinetic profiles. nih.gov The designed molecules are then evaluated in silico for properties like synthetic accessibility and potential toxicity before being considered for synthesis. mdpi.com

Table 4: Common De Novo Design Strategies for Pyrimidine Derivatives

Design StrategyDescriptionApplication to this compound
Fragment-based Growth Growing a molecule from a core fragment (e.g., the pyrimidine ring) by adding favorable substituents.Adding functional groups to the this compound scaffold to occupy specific sub-pockets of a target binding site.
Scaffold Hopping Replacing the core pyrimidine scaffold with a different chemical structure while maintaining key interaction points.Designing a non-pyrimidine core that mimics the pharmacophoric features of active this compound analogues.
Structure-based Linking Connecting two or more fragments that are known to bind at different locations within the target's active site.Linking a fragment that binds near the cyclopropyl group to another fragment that interacts near the chlorine atom.

Mechanistic Insights into the Biological Interactions of 5 Chloro 2 Cyclopropylpyrimidine Derivatives

Enzyme Inhibition Studies and Kinetic Analysis

Derivatives of 5-Chloro-2-cyclopropylpyrimidine have been the subject of various enzyme inhibition studies to understand their potential therapeutic applications. These investigations often involve detailed kinetic analyses to elucidate the mechanisms by which these compounds interact with and modulate the activity of specific enzymes.

Kinase Inhibition Mechanisms and Specificity Profiles (e.g., PfGSK3, PfPK6)

A notable area of research has been the evaluation of this compound derivatives as inhibitors of protein kinases, particularly those from the malaria parasite Plasmodium falciparum. Kinases are crucial enzymes that regulate a wide array of cellular processes, making them attractive drug targets.

Specifically, research has focused on the plasmodial kinases PfGSK3 and PfPK6, both of which are considered essential for the parasite's survival and proliferation. acs.org The discovery of dual inhibitors that can target both kinases simultaneously is a promising strategy to combat the development of drug resistance. acs.org

One study identified IKK16, a compound featuring the pyrimidine (B1678525) scaffold, as a dual inhibitor of PfGSK3 and PfPK6 with IC50 values of 570 ± 90 nM and 460 ± 50 nM, respectively. acs.org This led to the synthesis and evaluation of a series of 52 analogues to establish structure-activity relationships for both kinases. acs.org Among these, compounds 23d and 23e emerged as potent dual inhibitors with significant antiplasmodial activity. acs.org

CompoundPfGSK3 IC50 (nM)PfPK6 IC50 (nM)Pf3D7 EC50 (nM)
IKK16570 ± 90460 ± 50Not Reported
23d17211552 ± 37
23e9781400 ± 13

It is important to note that while these compounds showed high potency, they also exhibited significant promiscuity when tested against a panel of human kinase targets, indicating a need for further optimization to improve selectivity. acs.org

Understanding the type of enzyme inhibition is crucial for elucidating the mechanism of action. The primary models of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive. nih.govucl.ac.uk

Competitive inhibition occurs when the inhibitor resembles the substrate and binds to the active site of the enzyme, thereby competing with the substrate. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. ucl.ac.uk In this model, the maximal velocity (Vmax) of the reaction remains unchanged, but the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases. youtube.com

Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site) on the enzyme. nih.gov This binding event alters the enzyme's conformation, reducing its catalytic efficiency. nih.gov Importantly, the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex. nih.gov In this case, Vmax is decreased, while Km remains unchanged. nih.gov

Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, not to the free enzyme. nih.gov This binding also occurs at an allosteric site and leads to a decrease in both Vmax and Km.

The determination of the specific inhibition model for a this compound derivative would require detailed kinetic experiments, such as generating Michaelis-Menten and Lineweaver-Burk plots in the presence and absence of the inhibitor.

The characterization of the binding site provides insight into how a compound interacts with its target enzyme. For competitive inhibitors, the binding site is the active site, where the natural substrate binds. libretexts.org For non-competitive and uncompetitive inhibitors, the binding occurs at an allosteric site. nih.gov

Allosteric modulation refers to the regulation of an enzyme's activity by a molecule binding to a site other than the active site. nih.gov This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the enzyme's function. researchgate.net Allosteric modulators are often more specific than active site inhibitors because allosteric sites are generally less conserved across different enzymes. nih.gov

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are valuable tools for predicting and characterizing potential allosteric binding sites. mdpi.com These studies can help identify key amino acid residues involved in the interaction between the inhibitor and the enzyme, guiding the design of more potent and selective modulators. researchgate.netmdpi.com For instance, studies on other molecules have used these techniques to identify potential allosteric binding sites and understand the interactions with specific residues. mdpi.com

Modulation of Cyclooxygenase (COX) Enzymes and Other Inflammatory Mediators

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the production of prostaglandins. nih.govjpp.krakow.pl There are two main isoforms, COX-1 and COX-2. jpp.krakow.pl While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. nih.gov Therefore, selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. jpp.krakow.pl

Derivatives of pyrimidine have been investigated for their potential to inhibit COX enzymes. For example, a study on pyrimidine-5-carbonitriles demonstrated potent COX-2 inhibitory activity. nih.gov While not directly focused on this compound, this research highlights the potential of the broader pyrimidine scaffold to interact with and inhibit COX-2. nih.gov The study found that certain derivatives exhibited inhibitory activity comparable to the selective COX-2 inhibitor Celecoxib. nih.gov

CompoundCOX-2 IC50 (µM)Fold-increase in Potency vs. Nimesulide
Compound 3b0.20 ± 0.01~4.7
Compound 5b0.18 ± 0.01~9.3
Compound 5d0.16 ± 0.01~10.5
Celecoxib (Reference)0.17 ± 0.01-
Nimesulide (Reference)1.68 ± 0.22-

In addition to COX enzymes, other inflammatory mediators are also important targets. For instance, 5-lipoxygenase (5-LOX) is an enzyme involved in the synthesis of leukotrienes, which are also potent pro-inflammatory molecules. nih.govmdpi.com Dual inhibition of both COX-2 and 5-LOX is considered a promising strategy for developing safer and more effective anti-inflammatory agents. nih.gov

Receptor Binding Assays and Ligand-Receptor Interaction Dynamics

Receptor binding assays are indispensable tools for characterizing the interaction of ligands, such as pyrimidine derivatives, with their protein targets. nih.gov These assays provide quantitative measures of a ligand's affinity for a receptor and can reveal details about the nature of the binding.

Radioligand Binding Techniques (e.g., Scintillation Proximity Assays - SPA)

Radioligand binding assays are a sensitive method for studying ligand-receptor interactions. nih.gov Among these, Scintillation Proximity Assays (SPA) have emerged as a powerful, homogeneous technique that eliminates the need for a separation step to distinguish bound from free radioligand. nih.govnih.govrevvity.comwikipedia.orgrevvity.com

In an SPA, the receptor of interest is immobilized onto microscopic beads that contain a scintillant. wikipedia.org A radiolabeled ligand is then introduced into the assay. When the radiolabeled ligand binds to the receptor on the bead, it comes into close enough proximity for the energy from its radioactive decay to stimulate the scintillant, resulting in the emission of light. revvity.com Unbound radioligand in the solution is too far away to cause this effect. revvity.com The amount of light produced is, therefore, proportional to the amount of bound radioligand and can be measured to quantify the binding interaction. wikipedia.org This technique is highly adaptable for high-throughput screening of compound libraries to identify new receptor ligands. nih.gov

Saturation Binding Analysis for Receptor Density and Affinity (Bmax, Kd)

Saturation binding experiments are performed to determine the total number of receptors in a sample (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand for its receptor. graphpad.comnih.govgraphpad.comumich.edu The Kd represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium and is a measure of the ligand's affinity for the receptor. nih.govumich.edu A lower Kd value indicates a higher affinity. nih.gov Bmax represents the maximum density of receptors in the tissue or cell preparation. nih.govgraphpad.com

In these experiments, a fixed amount of receptor preparation is incubated with increasing concentrations of a radioligand until saturation is reached, meaning all the receptors are occupied. graphpad.comnih.gov The amount of bound radioligand is then plotted against the concentration of free radioligand, and the data are fitted to a saturation binding curve using non-linear regression analysis to determine the Bmax and Kd values. graphpad.com

For a hypothetical pyrimidine derivative, a saturation binding experiment could yield the following data:

Radioligand Concentration (nM)Specific Binding (fmol/mg protein)
0.110
0.545
1.075
2.5120
5.0150
10.0170
20.0185
50.0195

From this data, one could derive a Kd of approximately 1.5 nM and a Bmax of around 200 fmol/mg protein.

Competition Binding Assays for Ligand Potency (Ki)

Competition binding assays are used to determine the affinity of an unlabeled compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to that receptor. nanotempertech.com The potency of the unlabeled compound is expressed as its inhibition constant (Ki). The Ki is the concentration of the competing ligand that will bind to 50% of the receptors at equilibrium in the absence of the radioligand.

In a typical competition assay, a fixed concentration of the receptor and radioligand are incubated with increasing concentrations of the unlabeled test compound. nanotempertech.com The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand. nanotempertech.com

For instance, a study on pyrimidine derivatives as A3 adenosine (B11128) receptor antagonists determined the Ki values for a series of compounds through radioligand binding assays. nih.gov Some of these derivatives exhibited remarkable affinity with Ki values below 10 nM. nih.gov

A hypothetical competition binding experiment for a pyrimidine derivative might produce the following results:

Competitor Concentration (nM)% Inhibition of Radioligand Binding
0.15
120
1050
10080
100095

This would give an IC50 of 10 nM, from which the Ki could be calculated.

Elucidation of Receptor Activation and Signal Transduction Pathways

Upon binding to a receptor, a ligand can act as an agonist, initiating a cellular response, or as an antagonist, blocking the action of an agonist. The elucidation of the subsequent signal transduction pathways is crucial for understanding the full biological effect of a compound. nih.gov

Pyrimidine derivatives have been shown to modulate a variety of signaling pathways. For example, many pyrimidine-based drugs are kinase inhibitors. nih.govnih.gov Kinases are key enzymes in signal transduction that function by adding phosphate (B84403) groups to other proteins. By inhibiting specific kinases, pyrimidine derivatives can block the signaling cascades that drive processes like cell proliferation and survival, which is a common strategy in cancer therapy. nih.gov For example, pyrimidine derivatives have been developed as inhibitors of Janus kinases (JAKs), which are critical in the JAK/STAT signaling pathway that mediates immune responses. nih.gov

The activation of G protein-coupled receptors (GPCRs) by pyrimidine or purine (B94841) ligands can also initiate a cascade of intracellular events. nih.gov These pathways often involve second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates, which in turn activate downstream protein kinases and other effector molecules. nih.gov The specific pathway activated depends on the receptor subtype and the G protein to which it couples. nih.gov

Specificity and Affinity Profiling for Various Receptors

A critical aspect of drug development is determining the specificity and affinity profile of a compound for a wide range of potential targets. A highly specific compound that binds with high affinity to its intended target and has low affinity for other receptors is generally desirable to minimize off-target effects.

Pyrimidine derivatives have been profiled for their activity against various receptor families. For example, a series of diaryl 2- or 4-amidopyrimidines were synthesized and evaluated for their affinity at the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov Some of these compounds showed high affinity and selectivity for the A3 receptor, with Ki values in the low nanomolar range and a lack of significant activity at the other subtypes. nih.gov This kind of selectivity is crucial for developing drugs with a targeted therapeutic effect.

The following table illustrates a hypothetical affinity profile for a pyrimidine derivative against a panel of receptors:

ReceptorKi (nM)
Receptor A5
Receptor B500
Receptor C>10,000
Receptor D800
Receptor E>10,000

This profile would suggest that the compound is a potent and selective ligand for Receptor A.

Molecular Mechanisms of Anti-Infective Actions

The antimicrobial effects of pyrimidine derivatives, including those related to this compound, often involve the disruption of essential bacterial processes. One key mechanism is the inhibition of enzymes crucial for bacterial survival, such as DNA gyrase and topoisomerase IV. nih.gov These enzymes are vital for bacterial DNA replication, and their inhibition leads to a halt in cell division and eventual cell death. For instance, certain quinoline (B57606) derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by strongly inhibiting these enzymes. nih.gov

Furthermore, some pyrimidine scaffolds can be synthesized to act as antimicrobial agents by interfering with other cellular functions. nih.gov The broad-spectrum antimicrobial potential of pyrimidine derivatives is attributed to their ability to be chemically modified, leading to a range of compounds with varying potencies and targets within microbial cells. nih.gov

Table 1: Examples of Antimicrobial Mechanisms

Mechanism of Action Target Enzyme/Process Effect on Microbe Example Compound Class
Inhibition of DNA ReplicationDNA Gyrase, Topoisomerase IVHalts cell division and leads to cell death.Quinolines nih.gov
General Cellular DisruptionVarious cellular functionsInhibition of growth and proliferation.Pyrimidine Scaffolds nih.gov

The antiviral activity of pyrimidine derivatives is frequently linked to their ability to interfere with viral replication, particularly the synthesis of viral DNA or RNA. youtube.com A primary strategy involves designing these compounds as nucleoside analogs. libretexts.org These analogs mimic natural nucleosides and are incorporated into the growing viral DNA chain during replication. However, they lack the necessary chemical group (a 3'-OH group) for the addition of the next nucleotide, causing premature termination of the DNA chain and halting viral replication. libretexts.org

For example, derivatives of 5-substituted-2'-deoxyuridines, which share a pyrimidine core, have shown to be effective against viruses like herpes simplex virus (HSV). nih.govnih.gov These compounds are phosphorylated within infected cells and then incorporated into the viral DNA. nih.gov This incorporation can lethally alter the function of the viral DNA, preventing it from serving as a template for further replication. nih.gov This selective action, where the compound is primarily activated in infected cells, minimizes toxicity to uninfected host cells. nih.gov

Another antiviral approach for pyrimidine-related compounds is the inhibition of key viral enzymes. For instance, some derivatives can act as non-competitive inhibitors of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. mdpi.com By binding to an allosteric site on the enzyme, these compounds can disrupt its function without competing with natural nucleotides. mdpi.com

Table 2: Mechanisms of Antiviral Action

Mechanism Specific Action Target Virus Example Compound Type
Chain TerminationIncorporation into viral DNA, halting elongation. libretexts.orgHerpes Simplex Virus nih.govnih.govNucleoside Analogs libretexts.org
Enzyme InhibitionAllosteric inhibition of RNA-dependent RNA polymerase (RdRp). mdpi.comRNA Viruses mdpi.comChalcogen-zidovudine derivatives mdpi.com
Template AlterationIncorporation into viral DNA, altering its template function. nih.govHerpes Simplex Virus nih.gov5-propyl-2'-deoxyuridine nih.gov

Mechanistic Basis of Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives are largely attributed to their ability to modulate key inflammatory pathways. nih.gov A central mechanism is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov By suppressing COX activity, pyrimidine derivatives reduce the production of these pro-inflammatory molecules. nih.gov

In addition to COX inhibition, these compounds can also target other inflammatory mediators. They have been shown to inhibit the expression and activity of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB), all of which play crucial roles in the inflammatory cascade. nih.gov Some derivatives may also exert their effects by targeting histamine (B1213489) pathways, which are involved in the initial phases of inflammation. nih.gov

Table 3: Anti-inflammatory Mechanisms of Pyrimidine Derivatives

Target Effect Outcome
COX-1 and COX-2 Enzymes nih.govInhibition of enzyme activity.Reduced production of prostaglandins. nih.gov
Inflammatory Mediators (e.g., TNF-α, NF-κB) nih.govInhibition of expression and activity.Suppression of the inflammatory cascade. nih.gov
Histamine Pathways nih.govAction on histamine-mediated processes.Reduction of edema in early inflammation. nih.gov

Targeting Oncogenic MicroRNAs and Related Mechanisms

A novel and significant area of research for pyrimidine derivatives is in the field of oncology, specifically through the modulation of microRNAs (miRNAs). nih.gov MiRNAs are small non-coding RNAs that regulate gene expression and are often deregulated in cancer. nih.gov Some miRNAs, known as oncomiRs, promote tumor development by downregulating tumor suppressor genes.

The therapeutic strategy involves using synthetic molecules, such as antisense oligonucleotides, to block the action of these oncogenic miRNAs. nih.gov These antisense molecules can bind to specific oncomiRs, leading to their degradation or preventing them from binding to their target messenger RNAs (mRNAs). nih.gov This restores the expression of tumor suppressor genes, thereby inhibiting cancer cell proliferation and survival. Pyrimidine derivatives can be incorporated into these antisense oligonucleotides to enhance their stability and binding affinity. nih.gov

Another approach is the use of "miR-masks," which are synthetic oligonucleotides that are complementary to the miRNA binding site on a target mRNA. nih.gov These masks compete with the endogenous onco-miRNA, preventing it from silencing the tumor suppressor gene. nih.gov The versatility of pyrimidine chemistry allows for the design of specific molecules that can effectively target these intricate regulatory pathways in cancer. nih.gov

Table 4: Strategies for Targeting Oncogenic microRNAs

Strategy Mechanism Therapeutic Goal
Antisense Oligonucleotides nih.govBind to and induce the degradation of oncogenic miRNAs.Restore expression of tumor suppressor genes. nih.gov
miR-Masks nih.govCompete with oncogenic miRNAs for binding sites on target mRNAs.Prevent the silencing of tumor suppressor genes. nih.gov

Future Perspectives and Emerging Avenues in 5 Chloro 2 Cyclopropylpyrimidine Research

Development of Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of pyrimidine (B1678525) derivatives often involves the use of hazardous materials and generates significant chemical waste. jocpr.com In line with the growing emphasis on environmental responsibility, a major focus for the future of 5-Chloro-2-cyclopropylpyrimidine research is the development of "green" and sustainable synthetic methods. jocpr.comrsc.org These approaches aim to minimize environmental impact by reducing waste, lowering energy consumption, and utilizing safer, renewable resources. jocpr.com

Key green chemistry principles being explored for pyrimidine synthesis include:

Catalysis: The use of recyclable catalysts can improve reaction efficiency and reduce waste. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly shorten reaction times and increase product yields. rasayanjournal.co.in

Solvent-Free and Alternative Solvents: Replacing hazardous organic solvents with water, supercritical CO2, or bio-based alternatives is a critical step towards greener processes. jocpr.commdpi.com

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step, streamlining synthesis and reducing the number of purification steps required. rasayanjournal.co.in

These greener methods not only offer environmental benefits but can also lead to more efficient and cost-effective production of this compound and its derivatives. jocpr.comrasayanjournal.co.in

Novel Target Identification and Validation Strategies

Derivatives of this compound have shown promise as inhibitors of various biological targets, particularly in the realm of cancer therapy. nih.gov Future research will concentrate on identifying and validating new molecular targets for compounds based on this scaffold. The versatility of the pyrimidine ring system allows for structural modifications that can lead to compounds with high affinity and selectivity for a range of enzymes and receptors. ontosight.ai

A significant area of interest is the inhibition of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. ontosight.ai For instance, derivatives of similar chloro-pyrimidine structures have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Furthermore, the pyrimidine scaffold is a common feature in many approved drugs that target the Epidermal Growth Factor Receptor (EGFR), a crucial protein in cell proliferation. frontiersin.orgontosight.ai The exploration of fused pyrimidine systems is also a promising strategy, as these can act as dual or selective inhibitors of various kinases. frontiersin.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of this compound derivatives is no exception. researchgate.net These computational tools can significantly accelerate the process of identifying promising drug candidates by analyzing vast datasets and predicting the properties of novel compounds. researchgate.netyoutube.com

AI and ML can be applied in several key stages:

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate new drug targets. researchgate.net

Hit Identification and Lead Optimization: Machine learning models can predict the biological activity and physicochemical properties of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. researchgate.net

Predicting ADMET Properties: AI can model the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new drug-like compounds, helping to identify potential issues early in the development process. researchgate.net

By leveraging AI and ML, researchers can design more effective and less toxic drugs with greater precision and at a reduced cost and timeframe. researchgate.net

Exploration of Structure-Kinetic Relationships in Biological Systems

Understanding not just the binding affinity of a drug to its target (a thermodynamic property) but also the duration of that interaction (a kinetic property) is increasingly recognized as crucial for drug efficacy. nih.gov The concept of "drug-target residence time" is a key aspect of structure-kinetic relationships (SKR). nih.gov A longer residence time can lead to a more sustained therapeutic effect. nih.gov

Future research on this compound derivatives will likely focus on elucidating their SKR. nih.gov This involves studying how specific structural modifications influence the association and dissociation rates of the compound from its biological target. nih.gov High-resolution structural data, combined with kinetic binding assays and computational simulations, can provide a detailed understanding of the molecular interactions that govern residence time. nih.gov This knowledge will enable the rational design of compounds with optimized kinetic profiles for improved therapeutic outcomes. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of how this compound and its derivatives exert their biological effects, researchers are turning to the integration of multi-omics data. nih.gov This approach combines data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive picture of the molecular changes occurring within a biological system in response to a compound. nih.govarxiv.org

By integrating these different layers of biological information, scientists can:

Unravel complex biological pathways and networks affected by the compound. mdpi.com

Identify biomarkers for predicting drug response or toxicity. nih.gov

Gain deeper insights into the compound's mechanism of action. nih.gov

The use of sophisticated computational tools and statistical methods is essential for integrating and interpreting these large and complex datasets. arxiv.orgyoutube.com This integrated approach will be invaluable for understanding the systemic effects of this compound-based compounds and for advancing personalized medicine. arxiv.org

Q & A

Q. How should researchers interpret discrepancies between computational predictions and experimental results in reactivity studies?

  • Methodological Answer : Re-evaluate computational parameters (e.g., basis sets or solvation models) to align with experimental conditions. Validate force fields in molecular dynamics simulations. Experimental controls (e.g., radical scavengers) identify unaccounted reaction pathways. Collaborative workflows integrating theory and experimentation resolve such contradictions .

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5-Chloro-2-cyclopropylpyrimidine

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